2,3,4,5-Tetramethyl-1H-pyrrole
Overview
Description
Synthesis Analysis
The synthesis of 2,3,4,5-Tetramethyl-1H-pyrrole and related derivatives has been a subject of research aiming to develop efficient and novel synthetic routes. For instance, tetraaryl-, pentaaryl-, and hexaaryl-1,4-dihydropyrrolo[3,2-b]pyrroles have been synthesized through a novel one-pot reaction among aromatic aldehydes, aromatic amines, and butane-2,3-dione, showcasing the versatility of pyrrole synthesis techniques (Krzeszewski et al., 2014). Additionally, the dual-state luminescent mechanism of 2,3,4,5-tetraphenyl-1H-pyrrole highlights the synthetic approach and the functional properties that can be achieved through specific substitutions on the pyrrole nucleus (Lei et al., 2018).
Molecular Structure Analysis
The molecular structure of 2,3,4,5-Tetramethyl-1H-pyrrole is characterized by the presence of four methyl groups attached to the pyrrole ring, which influence its electronic structure and reactivity. The structural analysis of related compounds, such as 1,3,4,6-tetraarylpyrrolo[3,2-b]pyrrole-2,5-dione derivatives, provides insights into the impact of substitution patterns on the electronic properties and the overall stability of the molecule (Welterlich et al., 2012).
Chemical Reactions and Properties
2,3,4,5-Tetramethyl-1H-pyrrole undergoes a variety of chemical reactions, leveraging its reactive pyrrole ring. These reactions enable the synthesis of complex derivatives and polymers with unique properties. For example, the synthesis and characteristic properties of polymers containing tetraarylpyrrolo[3,4-c]pyrrole-1,4-dione derivatives highlight the reactivity of pyrrole derivatives in polymer chemistry, leading to materials with strong fluorescence and distinct optical properties (Zhang & Tieke, 2008).
Scientific Research Applications
Drug Discovery
Pyrrole is a versatile heterocyclic moiety exhibiting a wide range of pharmacological actions with high therapeutic value . The importance of pyrrole in the pharmaceutical field lies in its versatility, selectivity, and biocompatibility, making it a valuable tool for drug design and development .
Catalysis
Anti-Cancer Agents
2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole derivatives, which are structurally similar to 2,3,4,5-Tetramethyl-1H-pyrrole, have been studied for their anti-tumor activity . These compounds showed moderate to excellent antiproliferative activity with IC50 values between 0μM and 100μM against cancer cells .
Antihyperglycemic Agents
2-methyl-3,4,5-triphenyl pyrrole derivatives have been synthesized as antihyperglycemic agents . The synthesis process involves refluxing a mixture of benzoin, benzyl methyl ketone, and ammonium acetate in acetic acid .
Luminescent Materials
2,3,4,5-Tetraphenyl-1H-pyrrole has been studied for its luminescent properties . The phenyl groups at the 3,4-positions with a twisted conformation prevent their molecules from close packing and are helpful for aggregated emission . A delicate balance between the twisting conformation and rigid conjugation takes advantage of both ACQ and AIE luminogens .
Synthesis of Nitroxide
2,2,5,5-Tetramethyl-3-pyrrolidinecarboxamide may be used in the synthesis of its nitroxide, 3-carbamoyl-2,2,5,5-tetramethyl-1-pyrrolidinyloxy free radical .
Key Medicinal Hetero-aromatics
Pyrrole is a resourceful small molecule in key medicinal hetero-aromatics . It is widely known as a biologically active scaffold which possesses a diverse nature of activities . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .
Synthesis of Pyrrolopyrazine Derivatives
Pyrrolopyrazine derivatives, which contain a pyrrole ring, have been synthesized using various methods . These compounds have exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Synthesis of Nitroxide
2,2,5,5-Tetramethyl-3-pyrrolidinecarboxamide, a compound structurally similar to 2,3,4,5-Tetramethyl-1H-pyrrole, may be used in the synthesis of its nitroxide, 3-carbamoyl-2,2,5,5-tetramethyl-1-pyrrolidinyloxy free radical .
Safety And Hazards
When handling “2,3,4,5-Tetramethyl-1H-pyrrole”, it’s advised to avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
The future directions of “2,3,4,5-Tetramethyl-1H-pyrrole” research could involve further exploration of its luminescent mechanism and potential practical applications . The strategy can tune the AIE, ACQ, or solution and solid dual-state emission properties of pyrrole-based molecules by simply altering the position of phenyl groups .
properties
IUPAC Name |
2,3,4,5-tetramethyl-1H-pyrrole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N/c1-5-6(2)8(4)9-7(5)3/h9H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDXJANJAHYKTMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40143122 | |
Record name | 2,3,4,5-Tetramethyl-1H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40143122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,5-Tetramethyl-1H-pyrrole | |
CAS RN |
1003-90-3 | |
Record name | 2,3,4,5-Tetramethylpyrrole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1003-90-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3,4,5-Tetramethylpyrrole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001003903 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3,4,5-Tetramethyl-1H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40143122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,4,5-tetramethyl-1H-pyrrole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.470 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,3,4,5-TETRAMETHYLPYRROLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44A3273EW7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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